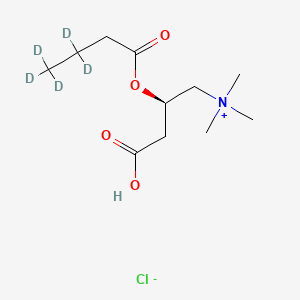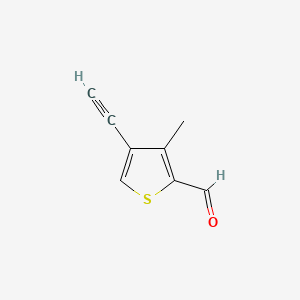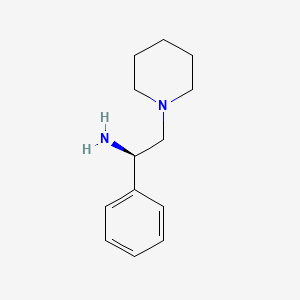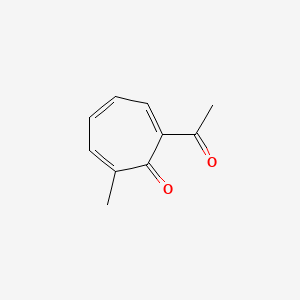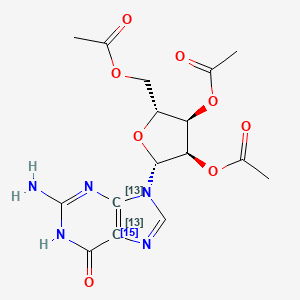
Norbornene epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene epoxide, also known as 2,3-epoxynorbornane, is a cyclic ether with a three-membered ring structure. This compound is derived from norbornene, a bicyclic hydrocarbon. Epoxides, including this compound, are known for their strained ring systems, which make them highly reactive and useful in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Norbornene epoxide can be synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by reacting acetone with oxone (potassium peroxymonosulfate) in a basic aqueous solution. Sodium bicarbonate is typically used to make the solution basic .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes using similar oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations.
化学反应分析
Types of Reactions: Norbornene epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The strained ring system of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, DMDO, and oxone are commonly used for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
科学研究应用
作用机制
The mechanism of action of norbornene epoxide involves its highly strained ring system, which makes it reactive towards various chemical species. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
相似化合物的比较
Norbornene epoxide can be compared with other similar compounds, such as:
Cyclohexene oxide: Another cyclic epoxide with a six-membered ring. It is less strained and less reactive compared to this compound.
Oxanorbornene: A derivative of norbornene with an oxygen atom in the ring.
Uniqueness: this compound’s unique strained ring system and high reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions distinguishes it from other epoxides .
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(1R,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6?,7? |
InChI 键 |
OHNNZOOGWXZCPZ-DPTVFECHSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1C3C2O3 |
规范 SMILES |
C1CC2CC1C3C2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


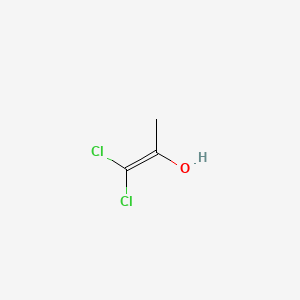
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)

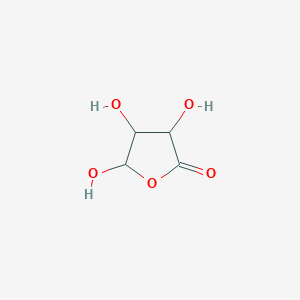

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
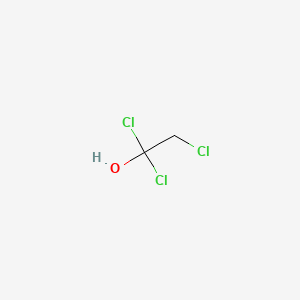
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
